Dimethylamine-N-D1

説明

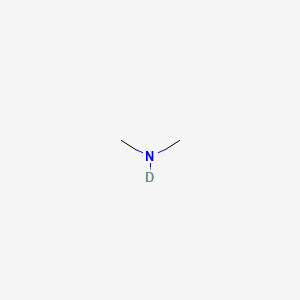

Dimethylamine-N-D1 (CAS: 917-72-6; 124-40-3) is a deuterated derivative of dimethylamine, where one hydrogen atom on the nitrogen is replaced by deuterium (D). This isotopic labeling confers unique properties critical for applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmaceutical research. Key characteristics include:

- Molecular Formula: C₂H₆ND (MW: 46.09 g/mol)

- Isotopic Enrichment: 98 atom % D, ensuring minimal interference from protiated analogs in analytical studies .

- Physical State: Flammable gas packaged under pressure (2.5–5 atmospheres), requiring specialized handling via vacuum lines to mitigate combustion risks .

- Stability: Stable for three years under recommended storage conditions (room temperature), though post-stability reanalysis is advised .

特性

IUPAC Name |

N-deuterio-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSDSFDQCJNGOL-DYCDLGHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

46.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Dimethylamine-N-D1 can be synthesized through several methods. One common approach involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure, followed by the selective incorporation of deuterium. Another method employs Boc-benzylamine as the starting material and TsOCD₃ as the deuterated methylation reagent .

Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic reaction of methanol and ammonia, followed by deuterium exchange reactions to incorporate the deuterium atom. This process involves high temperatures and pressures to achieve the desired product .

化学反応の分析

Types of Reactions: Dimethylamine-N-D1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylamine-N-oxide.

Reduction: It can be reduced to form methylamine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Dimethylamine-N-oxide.

Reduction: Methylamine.

Substitution: Various substituted amines depending on the alkyl halide used

科学的研究の応用

Dimethylamine-N-D1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the development of deuterated drugs with improved metabolic stability and efficacy.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

作用機序

The mechanism of action of dimethylamine-N-D1 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring its deuterated methyl group to other molecules. This can affect the metabolic stability and pharmacokinetics of drugs, leading to improved efficacy and reduced toxicity .

類似化合物との比較

Structural and Isotopic Analogues

N,N-Dimethylformamide-d1

- Molecular Formula: C₃H₇NO (deuterated at the formyl hydrogen)

- Molecular Weight: ~74.10 g/mol (vs. 73.09 g/mol for non-deuterated N,N-dimethylformamide)

- Applications : Widely used as a deuterated solvent in NMR spectroscopy due to its polar aprotic nature. Unlike gaseous Dimethylamine-N-D1, it is a liquid, simplifying handling but limiting gas-phase applications .

N,N-Dimethyl-1-propanamine

- Molecular Formula : C₅H₁₃N (MW: 87.16 g/mol)

- CAS : 926-63-6

- Its higher molecular weight and liquid state make it suitable for organic synthesis intermediates rather than spectroscopic tracing .

Functional and Metabolic Analogues

Trimethylamine (TMA) and Trimethylamine N-oxide (TMAO)

- TMAO, a gut microbiota-derived metabolite, is linked to cardiovascular diseases, highlighting the importance of dimethylamine derivatives in studying metabolic fluxes .

Nitrosodimethylamine (NDMA)

- Molecular Formula : C₂H₆N₂O (MW: 74.08 g/mol)

- CAS : 62-75-9

- Key Differences: A nitroso compound with carcinogenic properties, structurally distinct from this compound. Regulatory scrutiny of NDMA in pharmaceuticals underscores the need for precise differentiation during analytical workflows .

Physicochemical and Handling Comparisons

| Compound | Molecular Formula | MW (g/mol) | Physical State | Isotopic Labeling | Key Applications |

|---|---|---|---|---|---|

| This compound | C₂H₆ND | 46.09 | Gas | 98% D (N-position) | NMR, metabolic tracing |

| N,N-Dimethylformamide-d1 | C₃H₇NO | ~74.10 | Liquid | D (formyl H) | Solvent in deuterated NMR |

| N,N-Dimethyl-1-propanamine | C₅H₁₃N | 87.16 | Liquid | None | Organic synthesis intermediate |

| NDMA | C₂H₆N₂O | 74.08 | Liquid | None | Toxicology studies |

生物活性

Dimethylamine-N-D1 is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory effects, mechanisms of action, and synthesis.

Chemical Structure and Properties

This compound, with the chemical formula C2H7N, is characterized by its dimethylamino group, which plays a crucial role in its biological activity. The compound's structure allows it to interact with various biological targets, influencing multiple pathways.

Anti-Inflammatory Activity

One of the most significant aspects of this compound is its anti-inflammatory activity. A study investigated its effects on carrageenan-induced edema in rats, revealing that:

- Dosage Effects : At a dosage of 100 mg/kg, this compound significantly inhibited inflammation at all measured time points (1, 2, and 3 hours). The effect was most pronounced at 2 hours post-administration.

- Comparison with Indomethacin : When compared to indomethacin (a known anti-inflammatory drug), this compound exhibited a comparable effect at the same dosage level (25 mg/kg for indomethacin) .

Table 1: Anti-Inflammatory Effects of this compound

| Dosage (mg/kg) | Time Point (hours) | Inhibition (%) |

|---|---|---|

| 50 | 1 | Moderate |

| 100 | 2 | High |

| 100 | 3 | High |

| 200 | 2 | Moderate |

The data indicate that increasing the dosage beyond 100 mg/kg does not enhance the anti-inflammatory effect, suggesting a possible plateau or even a decrease in efficacy at higher concentrations .

The mechanisms through which this compound exerts its anti-inflammatory effects are believed to involve modulation of calcium ion levels and inhibition of pro-inflammatory mediators. Specifically:

- Calcium Channels : The compound may inhibit the activation of L and T type calcium channels, reducing intracellular calcium levels that are crucial for the synthesis of eicosanoids and histamine release during inflammation .

- Pro-inflammatory Mediators : It is hypothesized that this compound inhibits the release of bradykinin and histamine, both key players in inflammatory responses .

Synthesis and Characterization

This compound can be synthesized through various organic chemistry methods. The synthesis typically involves:

- Starting Materials : The reaction often begins with readily available amines and methyl halides.

- Catalytic Methods : Recent advancements have introduced catalytic methods that improve yield and reduce hazardous byproducts during synthesis .

Case Studies and Research Findings

Research has demonstrated the versatility and potential applications of this compound in pharmacology. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。